molecular formula C9H14ClN3O2S B13622464 1-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride

1-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride

Cat. No.: B13622464
M. Wt: 263.75 g/mol
InChI Key: JXNZCYNYFNAZSV-UHFFFAOYSA-N
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Description

1-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a cyclopropane ring and a sulfonyl chloride group, which impart unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride typically involves multiple steps. One common synthetic route starts with the preparation of the triazole ring, followed by the introduction of the ethyl and methyl groups. The cyclopropane ring is then formed, and finally, the sulfonyl chloride group is introduced. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .

Chemical Reactions Analysis

1-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents.

    Medicine: Research has indicated potential neuroprotective and anti-inflammatory properties, making it a candidate for drug development.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The triazole ring can interact with various biological pathways, contributing to its antimicrobial and anti-inflammatory effects .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives such as:

    1,2,4-Triazole: A basic triazole compound with broad applications in pharmaceuticals.

    4-Ethyl-5-methyl-1,2,4-triazole: Similar in structure but lacks the cyclopropane and sulfonyl chloride groups.

    Cyclopropane-1-sulfonyl chloride: Contains the cyclopropane and sulfonyl chloride groups but lacks the triazole ring.

1-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride is unique due to the combination of these functional groups, which impart distinct chemical and biological properties .

Properties

Molecular Formula

C9H14ClN3O2S

Molecular Weight

263.75 g/mol

IUPAC Name

1-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)methyl]cyclopropane-1-sulfonyl chloride

InChI

InChI=1S/C9H14ClN3O2S/c1-3-13-7(2)11-12-8(13)6-9(4-5-9)16(10,14)15/h3-6H2,1-2H3

InChI Key

JXNZCYNYFNAZSV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1CC2(CC2)S(=O)(=O)Cl)C

Origin of Product

United States

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